4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzamide Group: This step involves the reaction of the chlorinated benzothiazole with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Sulfonamide Formation: The final step includes the reaction of the benzamide derivative with butylmethylamine and a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of the chlorine atom with nucleophiles like methoxide or amine groups.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[butyl(methyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide: Lacks the methyl group on the benzothiazole ring.
4-[butyl(methyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Lacks the chlorine atom on the benzothiazole ring.
4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzoic acid: Contains a carboxylic acid group instead of the benzamide group.
Uniqueness
The presence of both the sulfonamide and benzothiazole moieties in 4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-4-5-12-24(3)29(26,27)15-8-6-14(7-9-15)19(25)23-20-22-18-13(2)16(21)10-11-17(18)28-20/h6-11H,4-5,12H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXCPWICBLUETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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